

Comparative Analysis of Autophagy Enhancers: BRD5631 vs. SMER28

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Compound of Interest

Compound Name: *BRD5631*

Cat. No.: *B1192338*

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A comprehensive guide for researchers on the mechanisms, efficacy, and experimental applications of two distinct small-molecule autophagy inducers.

This guide provides a detailed comparative analysis of two widely utilized small-molecule enhancers of autophagy, **BRD5631** and SMER28. Both compounds promote autophagy through mTOR-independent pathways, yet their underlying mechanisms and cellular targets differ significantly. This resource is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these tool compounds for their application in studying autophagy and its role in various disease models.

At a Glance: Key Differences

Feature	BRD5631	SMER28
Primary Mechanism	mTOR-independent, precise target not fully elucidated.	mTOR-independent; directly inhibits PI3K (p110δ) and activates VCP/p97 ATPase.
Discovery	Diversity-oriented synthesis screen.	Screen for small-molecule enhancers of rapamycin.
Reported Cellular Effects	Reduces protein aggregation, enhances bacterial clearance, suppresses inflammatory cytokine production.	Reduces aggregation of neurotoxic proteins, inhibits growth factor signaling, induces apoptosis in certain cancer cells.
Disease Model Applications	Crohn's disease, Niemann-Pick Type C1, Huntington's disease.	Huntington's disease, Parkinson's disease, Alzheimer's disease, B-cell lymphomas.

Quantitative Performance Data

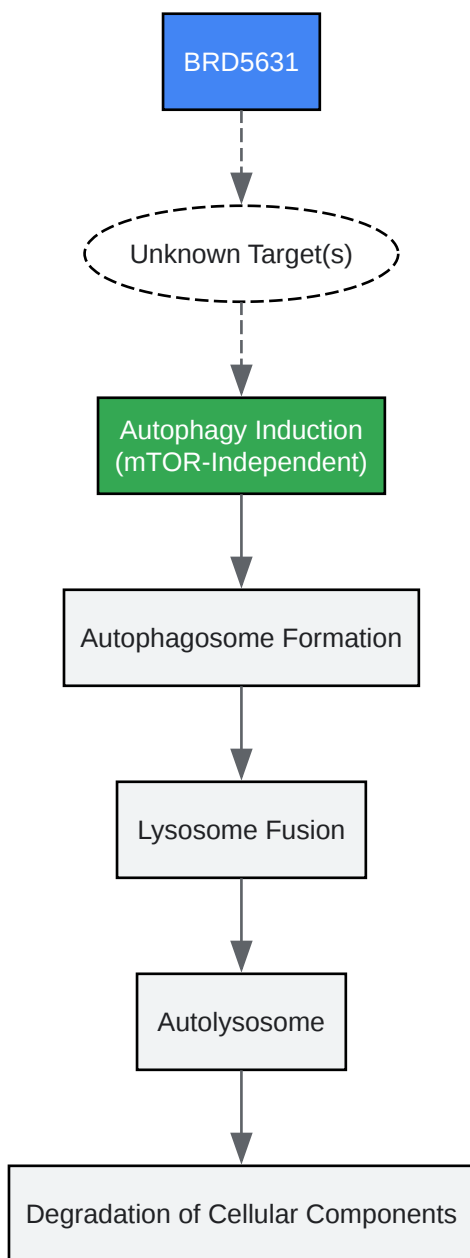
The following table summarizes the effective concentrations of **BRD5631** and SMER28 observed in various cellular assays. While direct EC50 values for autophagy induction are not consistently reported, these concentrations represent experimentally validated points of significant biological activity.

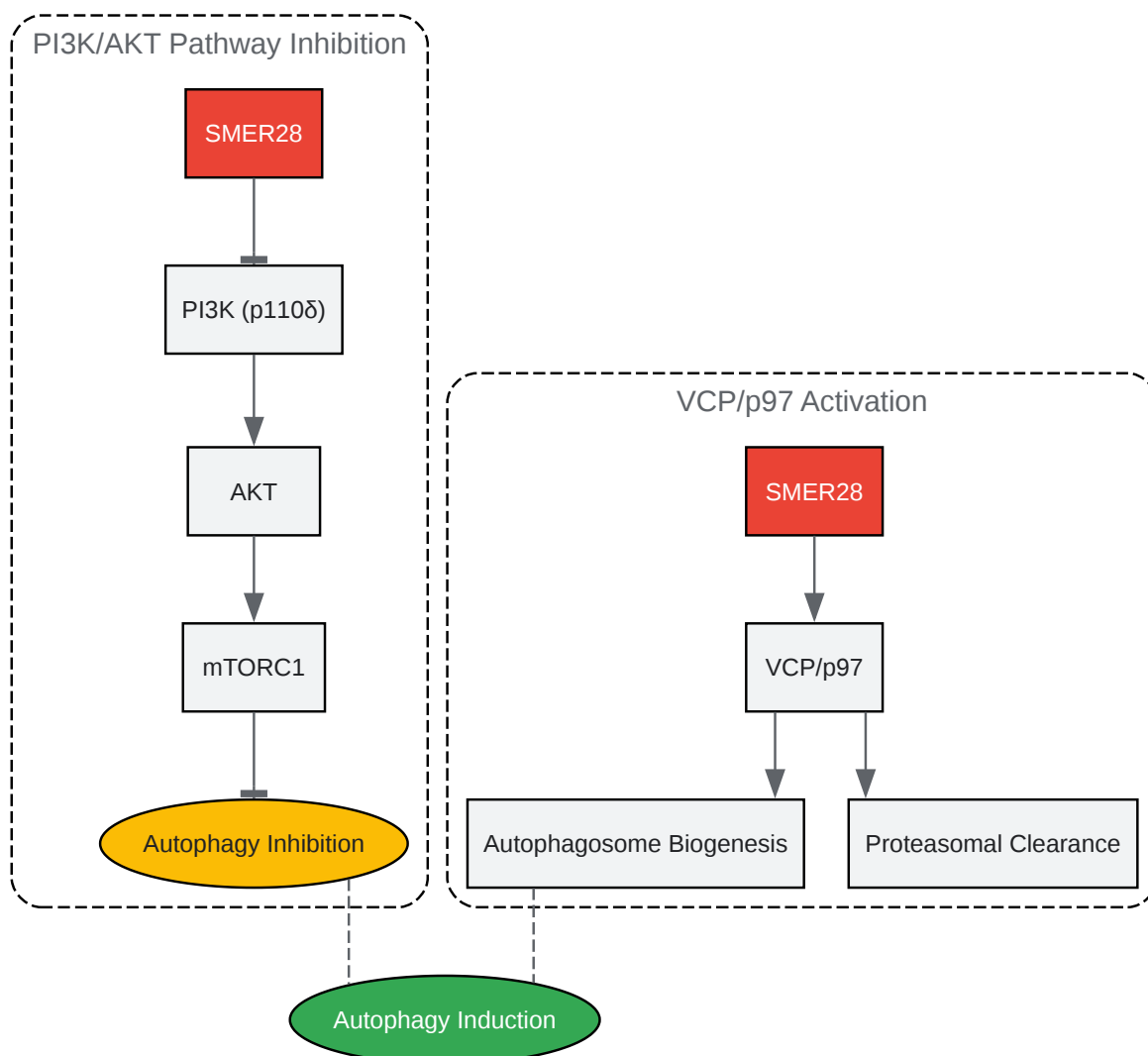
Assay	BRD5631	SMER28
GFP-LC3 Puncta Formation	10 μ M (in HeLa cells)	10-100 μ M (in HeLa cells)
Reduction of A β Peptide	Not Reported	Apparent EC50 of ~10 μ M
Reduction of APP-CTF	Not Reported	Apparent EC50 of ~20 μ M
Mutant Huntingtin Clearance	10 μ M (in MEFs)	20 μ M (in mouse striatal cells)
Inhibition of IL-1 β Secretion	Effective at 10 μ M	Not a primary reported effect
Cell Viability Reduction	>10% effect at autophagy-modulating doses	50% reduction at 50 μ M (24h, WEHI-231 B cell lymphoma cells)

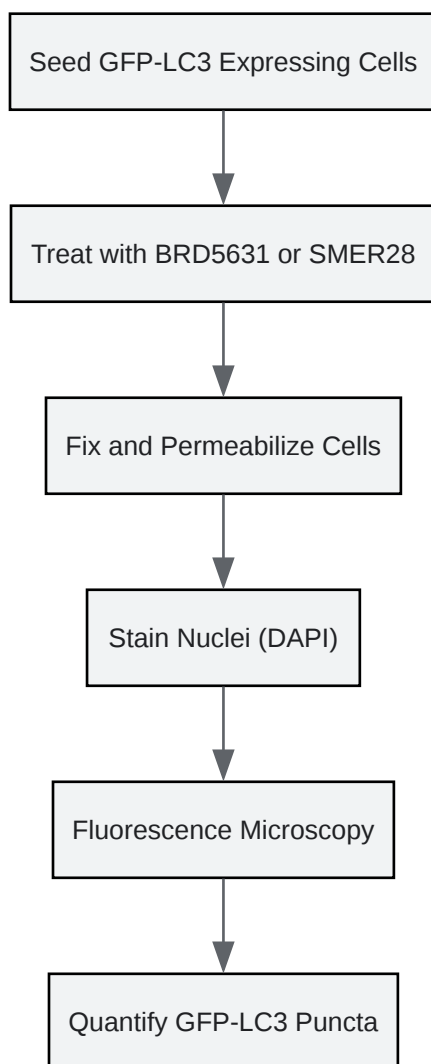
Signaling Pathways and Mechanisms of Action

BRD5631 and **SMER28**, while both mTOR-independent, influence the autophagy pathway through distinct molecular interactions.

BRD5631 is known to enhance autophagy independently of the mTOR signaling cascade. Its precise molecular target is still under investigation, but it has been shown to be effective in cellular models where the canonical autophagy pathway is compromised, such as in cells carrying the Crohn's disease-associated ATG16L1 T300A risk allele.







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